![molecular formula C24H26O4 B14267281 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene CAS No. 138112-22-8](/img/structure/B14267281.png)
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene is an organic compound with the molecular formula C24H26O4 It is characterized by the presence of two 4-methylphenoxy groups attached to a benzene ring through methoxymethyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-methylphenoxy groups. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
科学的研究の応用
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction. For example, in biological systems, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
類似化合物との比較
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene can be compared with other similar compounds such as:
1,4-Bis(methoxymethyl)benzene: Lacks the 4-methylphenoxy groups, resulting in different chemical and physical properties.
1,4-Bis(4-methylphenoxy)benzene: Lacks the methoxymethyl linkages, leading to variations in reactivity and applications.
1,4-Diisopropylbenzene: Contains isopropyl groups instead of 4-methylphenoxy groups, affecting its chemical behavior and uses.
特性
CAS番号 |
138112-22-8 |
|---|---|
分子式 |
C24H26O4 |
分子量 |
378.5 g/mol |
IUPAC名 |
1,4-bis[(4-methylphenoxy)methoxymethyl]benzene |
InChI |
InChI=1S/C24H26O4/c1-19-3-11-23(12-4-19)27-17-25-15-21-7-9-22(10-8-21)16-26-18-28-24-13-5-20(2)6-14-24/h3-14H,15-18H2,1-2H3 |
InChIキー |
CPXAKRDQXFISJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCOCC2=CC=C(C=C2)COCOC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


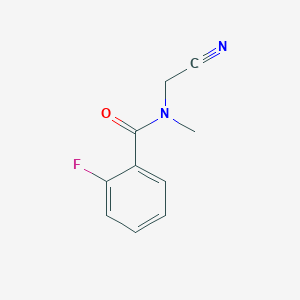
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
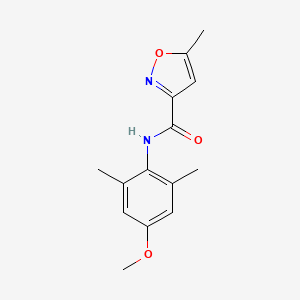
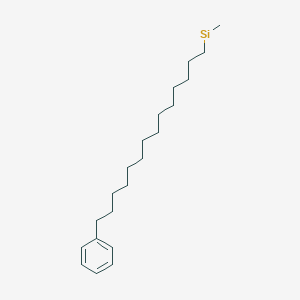


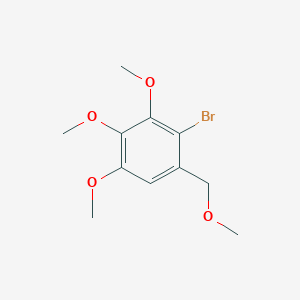
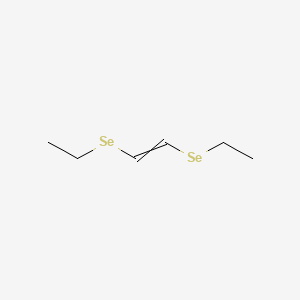

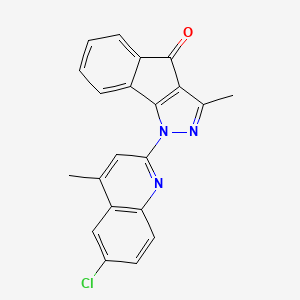
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
